(N-Hydroxycarbamimidoyl)-acetic acid CAS 55654-11-0 properties
(N-Hydroxycarbamimidoyl)-acetic acid CAS 55654-11-0 properties
Topic: (N-Hydroxycarbamimidoyl)-acetic acid (CAS 55654-11-0) Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
A Versatile C3 Synthon for Heterocyclic Construction and Metal Chelation
Executive Summary
(N-Hydroxycarbamimidoyl)acetic acid (CAS 55654-11-0), also known as malonamidoxime acid or hydroxyamidinocarbonylacetic acid, is a critical bifunctional building block in organic synthesis. Characterized by the presence of both a carboxylic acid and an amidoxime moiety, it serves as a "linchpin" intermediate for accessing diverse heterocyclic scaffolds, most notably 1,2,4-oxadiazoles and isoxazolones .
This guide analyzes the physicochemical properties, synthetic pathways, and stability profiles of CAS 55654-11-0. It specifically addresses the compound's tautomeric duality—existing in equilibrium between its linear amidoxime form and its cyclic isoxazolone congener—and provides validated protocols for its application in medicinal chemistry and chelation therapy.
Chemical Identity & Structural Analysis[1][2][3][4][5]
The molecule exists at the intersection of amidine and carboxylic acid chemistry. Its reactivity is defined by the nucleophilic nature of the oxime oxygen and the electrophilic potential of the carboxyl group.
| Property | Data |
| CAS Number | 55654-11-0 |
| IUPAC Name | 3-Amino-3-(hydroxyimino)propanoic acid |
| Synonyms | Malonamic acid oxime; 2-(N-Hydroxycarbamimidoyl)acetic acid |
| Molecular Formula | |
| Molecular Weight | 118.09 g/mol |
| SMILES | OC(=O)CC(N)=NO |
| InChI Key | WJDYAEIVFPVODA-UHFFFAOYSA-N (Ethyl ester analog ref) |
Tautomerism and Stability
A critical feature of CAS 55654-11-0 is its propensity for intramolecular cyclization. Under acidic or thermal stress, the linear amidoxime (A) undergoes dehydration to form 3-amino-5-isoxazolone (B). This equilibrium dictates storage conditions and synthetic strategies.
-
Linear Form (Kinetic Product): Favored under basic conditions and low temperatures.
-
Cyclic Form (Thermodynamic Product): Favored under acidic conditions or high heat.
Physicochemical Properties[1][4][5][6][7][8]
Note: Experimental values for the isolated free acid are rare due to cyclization. Values below represent consensus data for the stable amidoxime class or specific derivatives.
| Property | Value / Observation |
| Appearance | White to off-white crystalline solid |
| Melting Point | Decomposes upon melting (typically >140°C); cyclization often precedes melting. |
| Solubility | Soluble in Water, DMSO, Methanol; Sparingly soluble in non-polar solvents ( |
| pKa (Predicted) | Carboxyl: ~3.5 |
| Stability | Hygroscopic. Store at -20°C under inert atmosphere to prevent spontaneous cyclization. |
Synthesis & Manufacturing
The synthesis of (N-Hydroxycarbamimidoyl)acetic acid relies on the nucleophilic addition of hydroxylamine to cyanoacetic acid. This reaction must be carefully controlled to avoid immediate cyclization.
Validated Synthetic Protocol
Objective: Synthesis of linear (N-Hydroxycarbamimidoyl)acetic acid.
Reagents:
-
Cyanoacetic acid (1.0 eq)
-
Hydroxylamine hydrochloride (
) (1.1 eq) -
Sodium Carbonate (
) or Sodium Methoxide ( ) (1.1 eq) -
Solvent: Water or Methanol[1]
Step-by-Step Methodology:
-
Neutralization: Dissolve
in minimum water/methanol. Slowly add base ( ) at 0°C to generate free hydroxylamine. -
Addition: Add cyanoacetic acid dropwise to the hydroxylamine solution while maintaining the temperature between 0–5°C. Crucial: High temperatures promote isoxazolone formation.
-
Reaction: Stir the mixture at room temperature (20–25°C) for 12–24 hours. Monitor by TLC (Polar mobile phase, e.g., EtOAc:MeOH:AcOH).
-
Isolation: Acidify carefully to pH ~5. The product may precipitate.[1] If water-soluble, lyophilization is recommended over rotary evaporation to minimize thermal stress.
-
Purification: Recrystallization from Ethanol/Water.
Pathway Visualization
The following diagram illustrates the competition between the linear synthesis and the cyclization side-reaction.
Figure 1: Synthetic pathway and stability profile. The linear target is kinetically controlled, while the cyclic isoxazolone is thermodynamically favored.
Reactivity & Synthetic Utility in Drug Discovery[8][10][11]
CAS 55654-11-0 is a "privileged structure" precursor. Its primary utility lies in constructing 1,2,4-oxadiazoles , a scaffold found in numerous bioactive compounds (e.g., S1P1 receptor agonists, anti-inflammatory agents).
Construction of 1,2,4-Oxadiazoles
The carboxylic acid tail allows for derivatization (e.g., amide coupling), while the amidoxime head reacts with activated carboxylic acids (acid chlorides, anhydrides) to form the oxadiazole ring.
Mechanism:
-
O-Acylation: The amidoxime oxygen attacks an electrophile (
) to form an O-acyl amidoxime intermediate. -
Cyclodehydration: Heating the intermediate (often in toluene or pyridine) induces ring closure, expelling water to form the 1,2,4-oxadiazole.
Metal Chelation
Amidoximes are potent bidentate ligands. The
-
Application: This specific molecule serves as a model for poly(amidoxime) resins used in extracting uranium from seawater.
Drug Design Workflow
Figure 2: General workflow for converting CAS 55654-11-0 into bioactive 1,2,4-oxadiazole scaffolds.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye). Potential acute toxicity if swallowed (based on amidoxime class data).[2]
-
Storage: Store at -20°C. Hygroscopic.
-
Decomposition: Thermal decomposition releases
and . -
MSDS Note: Treat as a potential mutagen (hydroxylamines are often Ames positive). Use full PPE including nitrile gloves and fume hood.
References
-
Synthesis and reactions of potassium cyanoacetohydroxamate. J. Chem. Soc., Perkin Trans. 1, 1974, 327-330.
-
Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 2021, 6(36), 22842–22856.
-
Methods for Hydroxamic Acid Synthesis. Curr. Org. Synth., 2016, 13(5), 680–718.
-
PubChem Compound Summary for CID 4461118 (Ethyl ester analog). National Center for Biotechnology Information.
-
3-Amino-5-methylisoxazole (Structural Analog) Properties. Sigma-Aldrich.
